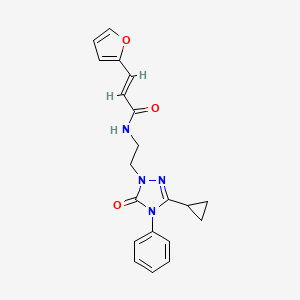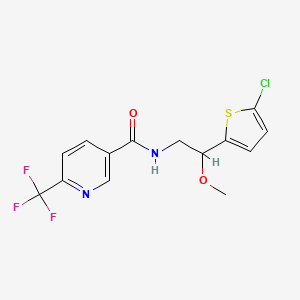
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-6-(trifluoromethyl)nicotinamide is a compound that can be categorized under the broader class of nicotinamide derivatives. These derivatives are known for their biological importance and have been studied for various applications, including their use as herbicides, fungicides, and in the treatment of diseases such as cancer and pellagra . The compound is structurally related to nicotinic acid and incorporates both a nitrogen-containing heterocycle and a sulfur-containing heterocycle, which are often modified to enhance biological activity .
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves the coupling of nicotinic acid with various substituents. In the case of this compound, the synthesis would likely involve the introduction of a 5-chlorothiophen-2-yl group and a trifluoromethyl group to the nicotinamide core. Similar synthetic approaches have been reported for related compounds, where substituents are introduced to improve the biological activity of the molecule . The synthesis of such compounds often requires careful consideration of reaction conditions to achieve the desired selectivity and yield .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The planarity of the molecule and the distances between substituents can affect how the compound interacts with biological targets . For example, the intermolecular hydrogen bonding and the planarity of the molecules play a significant role in their biological activity as herbicidal, pesticidal, or fungicidal agents . The presence of a trifluoromethyl group is known to influence the electronic properties of the molecule, which can enhance its biological activity .
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of a trifluoromethyl group can be achieved through trifluoromethylation reactions, which have been developed to be safe and economical on a large scale . The reactivity of the chloro and fluoro substituents on the nicotinamide ring can also be exploited in further chemical transformations, potentially leading to a wide range of biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a methoxy group could affect the compound's solubility in organic solvents, while the chloro and trifluoromethyl groups could impact its stability and reactivity. The compound's ability to form hydrogen bonds could influence its crystallinity and melting point . Additionally, the electronic properties imparted by the trifluoromethyl group could affect the compound's UV absorption, which is relevant for its detection and quantification .
科学的研究の応用
Herbicidal Activity
Nicotinamide derivatives, including compounds structurally related to N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-6-(trifluoromethyl)nicotinamide, have been explored for their potential applications in agriculture, particularly as herbicides. A study by Chen Yu et al. (2021) detailed the synthesis of a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid and evaluated their herbicidal activity. The findings highlighted the potential of these compounds to serve as effective herbicides against specific weeds, demonstrating the broader applicability of nicotinamide derivatives in agricultural settings.
Antineoplastic Activities
Research into nicotinamide derivatives has also encompassed the exploration of their antineoplastic (anti-cancer) activities. Early work by W. Ross (1967) on various 6-substituted nicotinamides revealed moderate activity against leukemia in animal models. This area of study underscores the potential therapeutic uses of nicotinamide derivatives, including compounds similar to this compound, in the treatment of cancer.
Antiprotozoal Activity
The antiprotozoal properties of nicotinamide derivatives have been investigated, with a focus on their effectiveness against diseases such as trypanosomiasis and malaria. M. Ismail et al. (2003) synthesized aza-analogues of furamidine, demonstrating significant in vitro and in vivo activity against Trypanosoma and Plasmodium species. These findings highlight the potential for nicotinamide derivatives in developing new antiprotozoal drugs.
Fungicidal Activity
The development of new fungicides has also been a research focus, with nicotinamide derivatives showing promise in combating fungal diseases. A study by Hongfei Wu et al. (2022) synthesized N-(thiophen-2-yl) nicotinamide derivatives and tested them against cucumber downy mildew. Their results indicated excellent fungicidal activities, surpassing those of commercial fungicides. This research points to the potential of nicotinamide derivatives in addressing agricultural challenges posed by fungal pathogens.
Corrosion Inhibition
Beyond biological applications, nicotinamide derivatives have been evaluated for their corrosion inhibition properties, particularly in protecting metals against corrosion in acidic environments. M. P. Chakravarthy et al. (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution, demonstrating their efficacy and potential for industrial applications.
特性
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O2S/c1-22-9(10-3-5-12(15)23-10)7-20-13(21)8-2-4-11(19-6-8)14(16,17)18/h2-6,9H,7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRNFCGZIIJHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)
![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)
![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)
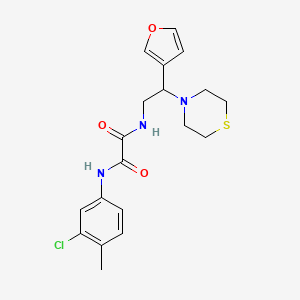

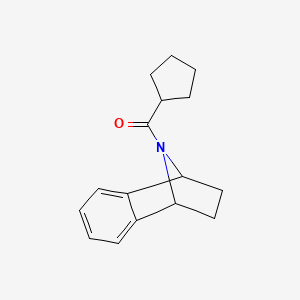
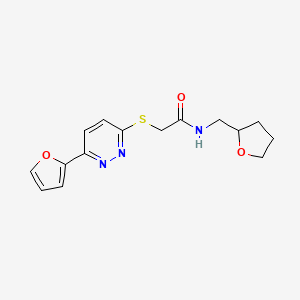
![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)
![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2538181.png)
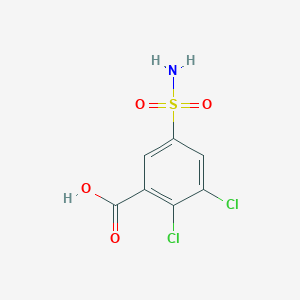
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)
